molecular formula C9H17NO2 B14200735 4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- CAS No. 835640-96-5

4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)-

Cat. No.: B14200735
CAS No.: 835640-96-5
M. Wt: 171.24 g/mol
InChI Key: BRKJLYOKUFGSDT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- is a chemical compound with the molecular formula C9H17NO2. It is characterized by the presence of a hydroxy group and a pentenamide structure, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- typically involves the reaction of 4-pentenoic acid with 2-hydroxy-N-(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can influence the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentenamide, 2-hydroxy-N-(2-methylpropyl)-, (2R)- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (2R)-configuration can result in different interactions and activities compared to its (2S)-enantiomer and other similar compounds .

Properties

CAS No.

835640-96-5

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(2R)-2-hydroxy-N-(2-methylpropyl)pent-4-enamide

InChI

InChI=1S/C9H17NO2/c1-4-5-8(11)9(12)10-6-7(2)3/h4,7-8,11H,1,5-6H2,2-3H3,(H,10,12)/t8-/m1/s1

InChI Key

BRKJLYOKUFGSDT-MRVPVSSYSA-N

Isomeric SMILES

CC(C)CNC(=O)[C@@H](CC=C)O

Canonical SMILES

CC(C)CNC(=O)C(CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.